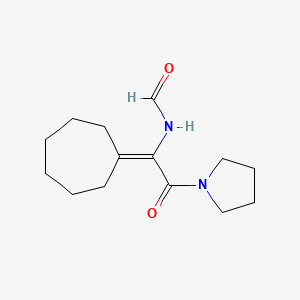
2-Cyclopenten-1-one, pentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-one, pentamethyl- is an organic compound with the chemical formula C12H18O2. This compound is characterized by a cyclopentenone ring substituted with five methyl groups. It is a colorless liquid and is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclopenten-1-one, pentamethyl- can be synthesized through various methods. One common method involves the acid-catalyzed dehydration of cyclopentanediols. Another approach is the elimination of α-bromo-cyclopentanone using lithium carbonate . Additionally, the Nazarov cyclization reaction from divinyl ketones and the Saegusa–Ito oxidation from cyclopentanones are also employed .
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one, pentamethyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The acid-catalyzed dehydration method is often preferred due to its simplicity and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenten-1-one, pentamethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like bromine and chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted cyclopentenones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Cyclopenten-1-one, pentamethyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-one, pentamethyl- involves its reactivity as an electrophile. It can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This reactivity is facilitated by the presence of the electron-withdrawing carbonyl group and the electron-donating methyl groups, which stabilize the intermediate species formed during the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentenone: Contains a cyclopentenone ring without methyl substitutions.
Cyclohexenone: Contains a six-membered ring with a similar carbonyl group.
Cyclopropenone: Contains a three-membered ring with a carbonyl group.
Uniqueness
2-Cyclopenten-1-one, pentamethyl- is unique due to the presence of five methyl groups, which significantly influence its chemical reactivity and physical properties. The methyl groups increase the compound’s steric hindrance and electron density, making it more reactive in certain chemical reactions compared to its non-methylated counterparts .
Propriétés
Numéro CAS |
92366-36-4 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2,3,4,4,5-pentamethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-6-7(2)10(4,5)8(3)9(6)11/h8H,1-5H3 |
Clé InChI |
BHAMDTCJAVXQHL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)C(=C(C1(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
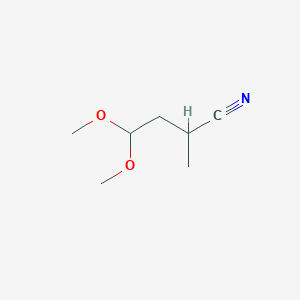
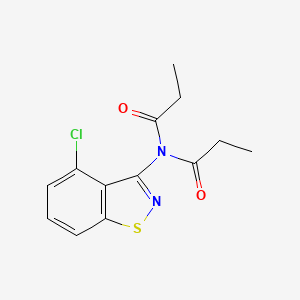
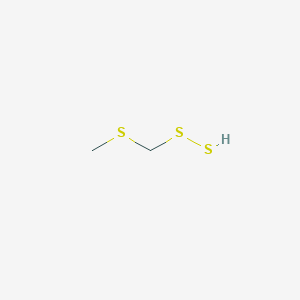
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)

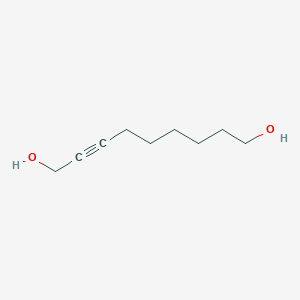

![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)


![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)
